molecular formula C16H20N2O3 B11106342 Propan-2-yl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Propan-2-yl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11106342
M. Wt: 288.34 g/mol
InChI Key: RVULUHFFBWCKCY-UHFFFAOYSA-N
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Description

Propan-2-yl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of this compound includes a tetrahydropyrimidine ring, which is a six-membered ring containing nitrogen atoms, and various substituents that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction typically proceeds as follows:

    Reactants: Aldehyde (e.g., 4-methylbenzaldehyde), β-keto ester (e.g., ethyl acetoacetate), and urea.

    Catalyst: Acidic catalyst such as hydrochloric acid or acetic acid.

    Conditions: The reaction mixture is heated to reflux for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts can also enhance the efficiency of the reaction and reduce the need for purification steps.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid (H2SO4) for nitration or iron(III) chloride (FeCl3) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

Propan-2-yl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new therapeutic agents.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets in the body. The compound can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-Aryl-6-methyl-5-phenyl-3,4-dihydropyrimidine-2(1H)-thione: This compound shares a similar tetrahydropyrimidine core but has different substituents.

    6-Methyl-4,5-diphenyl-3,4-dihydropyrimidine-2(1H)-thione: Another related compound with a similar structure but different functional groups.

Uniqueness

Propan-2-yl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

propan-2-yl 6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H20N2O3/c1-9(2)21-15(19)13-11(4)17-16(20)18-14(13)12-7-5-10(3)6-8-12/h5-9,14H,1-4H3,(H2,17,18,20)

InChI Key

RVULUHFFBWCKCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC(C)C

Origin of Product

United States

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